2-methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(propan-2-yl)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE typically involves multiple steps, starting from readily available starting materials. Reaction conditions may vary, but common reagents include strong acids or bases, organic solvents, and catalysts to facilitate the reactions . Industrial production methods may involve optimization of these steps to increase yield and purity while reducing costs and environmental impact .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles.
Scientific Research Applications
2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis . It may also interact with receptors, modulating their activity and affecting downstream signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazolo[3,4-a]phthalazines and related heterocyclic compounds. Compared to these, 2-METHOXY-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}-N-(PROPAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties . Similar compounds include:
- 2-Methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(tetrahydro-2-furanylmethyl)benzenesulfonamide
- 2-Methoxy-5-(6-methyl[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-(1-phenylethyl)benzenesulfonamide
These compounds share a similar core structure but differ in their substituents, leading to variations in their reactivity and applications .
Properties
Molecular Formula |
C20H21N5O3S |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-methoxy-5-(6-methyl-[1,2,4]triazolo[3,4-a]phthalazin-3-yl)-N-propan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C20H21N5O3S/c1-12(2)24-29(26,27)18-11-14(9-10-17(18)28-4)19-21-22-20-16-8-6-5-7-15(16)13(3)23-25(19)20/h5-12,24H,1-4H3 |
InChI Key |
JLCBUHUXMMIWMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=NN=C2C3=CC=CC=C13)C4=CC(=C(C=C4)OC)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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